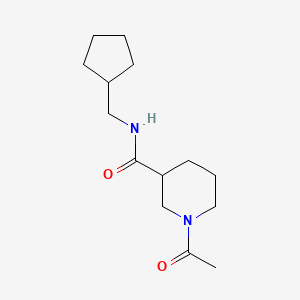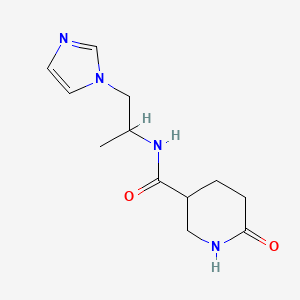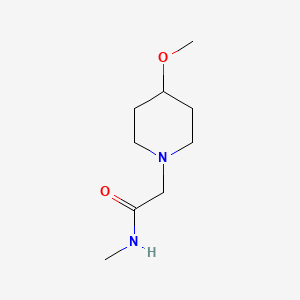![molecular formula C17H20FN5O2 B7570925 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide](/img/structure/B7570925.png)
2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide, also known as FP1, is a novel chemical compound that has been developed for scientific research applications. This molecule is a member of the morpholine family and has been shown to have potential therapeutic applications in the treatment of various diseases.
作用機序
The mechanism of action of 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various cellular pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide has also been shown to induce apoptosis in cancer cells and to modulate the immune response.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the modulation of the immune response, and the reduction of inflammation. 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurological disorders.
実験室実験の利点と制限
One of the advantages of 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide is that it is a novel compound with potential therapeutic applications in the treatment of various diseases. Another advantage is that it has been shown to have a high degree of selectivity for its target pathways. One of the limitations of 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide is that it is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders. Another direction is to identify the specific pathways and targets that are affected by 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide. Additionally, future research could focus on optimizing the synthesis method for 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide and developing more potent analogs of this compound. Finally, more research is needed to fully understand the safety and toxicity profile of 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide.
In conclusion, 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide is a novel chemical compound with potential therapeutic applications in the treatment of various diseases. It has been shown to have a high degree of selectivity for its target pathways and to have various biochemical and physiological effects. Future research on 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide could lead to the development of new therapies for cancer, inflammation, and neurological disorders.
合成法
The synthesis of 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide involves a multi-step process that includes the reaction of 4-fluoroaniline with pyrazinecarboxylic acid, followed by the reaction of the resulting compound with morpholine and ethyl chloroformate. The final product is purified by column chromatography and characterized by various spectroscopic techniques.
科学的研究の応用
2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide has been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders. 2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide has been found to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to have anti-inflammatory and neuroprotective effects.
特性
IUPAC Name |
2-(4-fluorophenyl)-N-[2-(pyrazin-2-ylamino)ethyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-3-1-13(2-4-14)15-12-23(9-10-25-15)17(24)22-8-7-21-16-11-19-5-6-20-16/h1-6,11,15H,7-10,12H2,(H,20,21)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOGUGCALFOWMOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)NCCNC2=NC=CN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)

![3-indol-1-yl-N-[[5-(5-methylfuran-2-yl)-1H-pyrazol-4-yl]methyl]propan-1-amine](/img/structure/B7570884.png)
![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7570892.png)

![2-[(1-Phenylpyrazol-3-yl)methylamino]pyridine-3-carbonitrile](/img/structure/B7570903.png)


![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-[(3-methoxyphenyl)methyl]piperidin-4-amine](/img/structure/B7570932.png)

